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molecular formula C9H10BrNO B1400518 3-Bromo-4-(cyclopropylmethoxy)pyridine CAS No. 1357095-18-1

3-Bromo-4-(cyclopropylmethoxy)pyridine

Cat. No. B1400518
M. Wt: 228.09 g/mol
InChI Key: HDASBCPGRAIAKQ-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of 3-bromo-4-chloropyridine (CAN 36953-42-1, 5 g, 26.0 mmol) in dry DMF (60 ml) under an argon atmosphere at room temperature was added cyclopropylmethanol (CAN 2516-33-8, 1.97 g, 27.3 mmol) and sodium hydride 60% (1.09 g, 27.3 mmol) by portions. The resulting reaction was stirred at room temperature until gas evolution stopped. The reaction mixture was then stirred at 100° C. for 3 h. The reaction was cooled down to room temperature, quenched by addition of water and the reaction mixture was concentrated in vacuo. The residue was dissolved in ethylacetate, extracted with 1.0M aqueous solution sodium bicarbonate, organic phase dried over sodium sulfate and evaporated down to dryness. The crude was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient to yield the titled compound (5.8 gr, 98%) as a light yellow oil. MS (ESI, m/z): 228.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1Cl.[CH:9]1([CH2:12][OH:13])[CH2:11][CH2:10]1.[H-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:13][CH2:12][CH:9]1[CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=CC1Cl
Name
Quantity
1.97 g
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
1.09 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 100° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by addition of water
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethylacetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.0M aqueous solution sodium bicarbonate, organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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